4-(2-Iodobenzoyl)-2-methylpyridine
Overview
Description
“4-(2-Iodobenzoyl)-2-methylpyridine” is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry1. It is a pyridinecarboximidamide derivative that has been synthesized and studied for its potential use as a pharmaceutical agent1.
Synthesis Analysis
The synthesis of “4-(2-Iodobenzoyl)-2-methylpyridine” involves the reaction of 2-iodobenzoic acid with 4-pyridinecarboximidamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)1. The resulting product is purified by column chromatography to obtain the final compound1.
Molecular Structure Analysis
The molecular structure of “4-(2-Iodobenzoyl)-2-methylpyridine” is not directly available from the search results. However, related compounds such as “2-Iodobenzoyl chloride” have a molecular formula of C7H4ClIO2.Chemical Reactions Analysis
The chemical reactions involving “4-(2-Iodobenzoyl)-2-methylpyridine” are not directly available from the search results. However, related compounds such as “2-Iodobenzoic acid” have been used as a reactant in the synthesis of various detoxifiers of organophosphorus nerve agents3.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Iodobenzoyl)-2-methylpyridine” are not directly available from the search results. However, related compounds such as “2-Iodobenzoyl chloride” have a density of 1.9±0.1 g/cm3, a boiling point of 289.8±0.0 °C at 760 mmHg, and a molecular refractivity of 49.4±0.3 cm32.
Scientific Research Applications
-
Practical Synthesis of 2-Iodosobenzoic Acid (IBA)
- Application Summary : This research focuses on the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants as efficient organocatalysts and reagents for various reactions .
- Methods of Application : The method involves using Oxone® in aqueous solution under mild conditions at room temperature .
- Results : The obtained 2-iodosobenzoic acids (IBAs) could be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature .
-
2-Iodobenzoyl Chloride Applications
- Application Summary : 2-Iodobenzoyl chloride has been used in palladium-catalyzed synthesis of carbomethoxy functional group-induced isoindolin-1-ones, preparation of starting materials required for the synthesis of novel cyclic derivatives of pentavalent iodine, benziodazole oxides .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that the compound reacts with water .
- Results : The results or outcomes of these applications are not specified in the source .
-
N’-[(2-iodobenzoyl)oxy]-4-pyridinecarboximidamide Applications
- Application Summary : This compound has been studied for its potential use as a pharmaceutical agent due to its ability to inhibit the activity of certain enzymes.
- Methods of Application : The specific methods of application are not detailed in the source.
- Results : The results or outcomes of these applications are not specified in the source.
-
Practical Synthesis of 2-Iodosobenzoic Acid (IBA)
- Application Summary : This research focuses on the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants as efficient organocatalysts and reagents for various reactions .
- Methods of Application : The method involves using Oxone® in aqueous solution under mild conditions at room temperature .
- Results : The obtained 2-iodosobenzoic acids (IBAs) could be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature .
-
2-Iodobenzoic Acid: Applications in Medicinal Chemistry
- Application Summary : The versatility of 2-Iodobenzoic acid in medicinal chemistry is evident from its role in synthesizing radioiodinated esters and amides for adrenal imaging agents, as well as in the development of N-hydroxypyridone derivatives with potential anti-ischemic stroke properties .
- Methods of Application : The synthesis method involves starting with reactants including 2-oxo-1,2-diphenylethyl 2-iodobenzoate, using specific catalysts and conditions under blue LED irradiation to ensure a high yield of 100% for the final product .
- Results : The results or outcomes of these applications are not specified in the source .
-
2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations
- Application Summary : A major application of 2-Iodoxybenzoic acid (IBX) is the oxidation of alcohols to carbonyl compounds, at room temperature .
- Methods of Application : IBX is insoluble in almost all solvents, except DMSO . IBX tolerates amine functionality, and is therefore used for the oxidation of amino alcohols to amino carbonyl compounds .
- Results : The results or outcomes of these applications are not specified in the source .
Safety And Hazards
The safety and hazards of “4-(2-Iodobenzoyl)-2-methylpyridine” are not directly available from the search results. However, related compounds such as “2-Iodobenzoyl chloride” are classified as dangerous, causing serious eye damage and severe skin burns4.
Future Directions
The future directions of “4-(2-Iodobenzoyl)-2-methylpyridine” are not directly available from the search results. However, it has been studied for its potential use as a pharmaceutical agent due to its ability to inhibit the activity of certain enzymes1. In vivo studies have shown that it has anti-inflammatory effects and may have potential applications in the treatment of diseases such as rheumatoid arthritis1.
properties
IUPAC Name |
(2-iodophenyl)-(2-methylpyridin-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-8-10(6-7-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPINVBCUPGVDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254955 | |
Record name | (2-Iodophenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Iodobenzoyl)-2-methylpyridine | |
CAS RN |
1187169-57-8 | |
Record name | (2-Iodophenyl)(2-methyl-4-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Iodophenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.